![molecular formula C16H20N2 B13187362 N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C16H20N2 It is often used in various scientific research applications due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine typically involves the reaction of 2-methylquinoline with cyclopentanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted cyclopentanamine compounds.
Aplicaciones Científicas De Investigación
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mecanismo De Acción
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine can be compared with other similar compounds, such as:
N-[(2-methylquinolin-4-yl)methyl]cyclohexanamine: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[(2-methylquinolin-4-yl)methyl]cyclobutanamine: This compound features a cyclobutane ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the quinoline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H20N2/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3 |
Clave InChI |
YMDSREVBWCEZBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



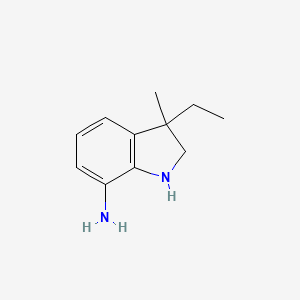

![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
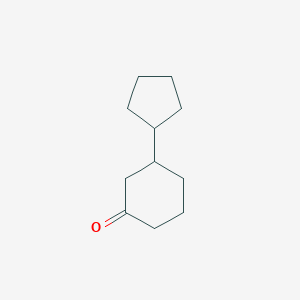


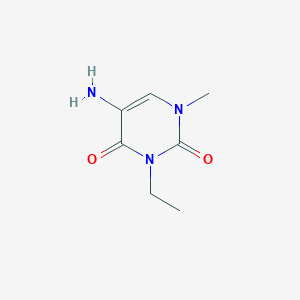
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
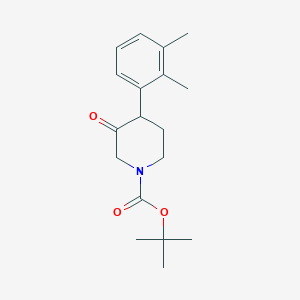
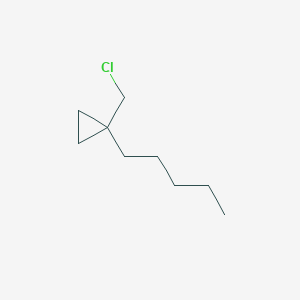
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)

